molecular formula C18H18N2O5S2 B2533319 3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide CAS No. 895443-90-0

3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2533319
CAS No.: 895443-90-0
M. Wt: 406.47
InChI Key: YDKJFLDSBHMQLA-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O5S2 and its molecular weight is 406.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Psychotropic Activity N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and exhibited multiple biological activities. They showed significant sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. These compounds' diverse biological activities, combined with their structural characteristics, indicate their potential in various therapeutic applications (Zablotskaya et al., 2013).

Biological Evaluation and Applications

Antidiabetic Activity N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showcased significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. The structure-activity relationships of these compounds were explored, and their potential as 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors was investigated, highlighting their therapeutic potential in managing diabetes (Moreno-Díaz et al., 2008).

Antimicrobial and Herbicidal Activity Benzothiazoles, including derivatives similar to the compound , have been utilized as scaffolds for synthesizing various derivatives with potent antimicrobial activity. Additionally, some derivatives have shown effectiveness as herbicides, indicating their utility in agriculture and pharmaceutical industries (Abbas et al., 2014).

Environmental and Analytical Perspectives

Environmental Occurrence and Analysis Studies have highlighted the occurrence of benzothiazoles, benzotriazoles, and benzenesulfonamides, including their derivatives, in various environmental matrices. Analytical methods have been developed for their determination, reflecting the significance of monitoring these compounds due to their potential environmental and health impacts (Herrero et al., 2014).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-24-14-10-13-16(11-15(14)25-2)26-18(19-13)20-17(21)8-9-27(22,23)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKJFLDSBHMQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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